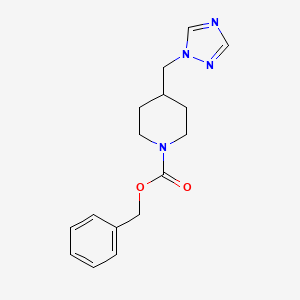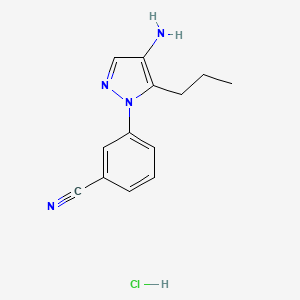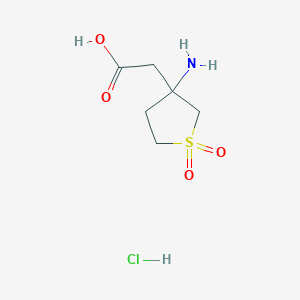
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Übersicht
Beschreibung
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (DMPO) is a small molecule that has been studied extensively in the past few decades. It is a heterocyclic compound composed of two nitrogen atoms, two methyl groups, and a piperidine ring. DMPO has been found to possess a variety of biological and pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been used in the synthesis of other compounds, such as peptides and polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : Compounds bearing the 1,3,4-oxadiazole structure, including variants related to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been synthesized and evaluated for biological activities. A study focused on synthesizing such compounds and assessing their inhibition against butyrylcholinesterase (BChE) enzyme, along with molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Research on 1,3,4-oxadiazole N-Mannich bases, closely related to the chemical structure , highlighted their synthesis and evaluation for antimicrobial and anti-proliferative activities. These compounds demonstrated broad-spectrum antibacterial activities and were also evaluated against various cancer cell lines, showing promising anti-proliferative activity (Al-Wahaibi et al., 2021).
Spectral Analysis and Anti-Bacterial Studies
Spectral Analysis and Antibacterial Properties : A study synthesized N-substituted derivatives of a similar compound, evaluating their structural characteristics through spectral data and investigating their antibacterial properties against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Potential Treatment for Alzheimer’s Disease : Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, closely related to the chemical compound of interest, aimed to identify new drug candidates for Alzheimer’s disease. These compounds were synthesized and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a significant target in Alzheimer’s disease treatment (Rehman et al., 2018).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : A variety of 1,3,4-oxadiazole derivatives, including those with structures similar to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been studied for their antimicrobial activity. These studies showed significant effects against various strains of bacteria and fungi (Krolenko et al., 2016).
Anticancer Evaluation : Research has been conducted on oxadiazole derivatives for their potential anticancer properties. Studies include the synthesis of various derivatives and their evaluation against human cancer cell lines, demonstrating significant cytotoxicity in some cases (Abdo & Kamel, 2015).
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-piperidin-2-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKHCPHMTWKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)






![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)



